3-Position Availability vs. 3,5,6-Triphenyl-1,2,4-triazine: Synthetic Versatility Comparison
5,6-Diphenyl-1,2,4-triazine (CAS 21134-91-8) differs fundamentally from 3,5,6-triphenyl-1,2,4-triazine (CAS 24108-44-9) in C3 substitution pattern: the target compound bears hydrogen at C3, enabling nucleophilic substitution, hydrazine condensation, and thiol formation chemistry that is sterically blocked in the 3,5,6-triphenyl analog . In the Sangshetti et al. antifungal program, the target compound served as the synthetic entry point for 12 novel 3-substituted derivatives (4a-4l) with yields ranging from 87-94%, a diversification pathway unavailable to the fully substituted triphenyl analog [1]. Similarly, Shamim et al. synthesized 27 (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs via C3 hydrazine functionalization, generating IC50 values from 13.02 to 46.90 µM against α-amylase [2].
| Evidence Dimension | C3 Position Functionalization Capability |
|---|---|
| Target Compound Data | Hydrogen at C3; amenable to nucleophilic substitution, hydrazine condensation, thiol formation, and amination chemistry |
| Comparator Or Baseline | 3,5,6-Triphenyl-1,2,4-triazine (CAS 24108-44-9): Phenyl group at C3; C3 position sterically blocked from further derivatization |
| Quantified Difference | Target compound enabled synthesis of 12 novel antifungal derivatives (4a-4l) with yields 87-94% [1] and 27 α-amylase/α-glucosidase inhibitor analogs with IC50 range 13.02-46.90 µM [2]; comparator offers no analogous derivatization capability |
| Conditions | Synthetic chemistry assessment; structural comparison of CAS registry records |
Why This Matters
Procurement of the unsubstituted C3 scaffold enables modular library synthesis across multiple therapeutic programs, whereas the triphenyl analog offers only terminal biological evaluation with no downstream diversification potential.
- [1] Sangshetti JN, Nagawade RR, Shinde DB. One pot synthesis and SAR of some novel 3-substituted 5,6-diphenyl-1,2,4-triazines as antifungal agents. Bioorg Med Chem Lett. 2010;20(2):742-745. View Source
- [2] Shamim S, Khan KM, Ullah N, et al. Synthesis and screening of (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs as novel dual inhibitors of α-amylase and α-glucosidase. Bioorg Chem. 2020;101:103979. View Source
